Bienvenue dans la boutique en ligne BenchChem!

Etazolate

PDE4 Inhibition Enzyme Assay Trypanosoma cruzi

Etazolate (SQ 64442, EHT-0202) is the only commercially available research compound that simultaneously inhibits PDE4 (elevating cAMP) and positively modulates GABAA receptors. This dual pharmacology drives α-secretase-mediated sAPPα production while suppressing pro-inflammatory IL-1β—a convergent neuroprotective mechanism that single-target PDE4 inhibitors (e.g., rolipram) or pure GABAA modulators cannot replicate. With established Phase II clinical safety data, Etazolate is the superior choice for translational studies in Alzheimer's, traumatic brain injury, and synaptic plasticity. Compare pricing and order today.

Molecular Formula C14H19N5O2
Molecular Weight 289.33 g/mol
CAS No. 51022-77-6
Cat. No. B043722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtazolate
CAS51022-77-6
Synonyms1-Ethyl-4-[2-(1-methylethylidene)hydrazinyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Ethyl Ester;  1-Ethyl-4-isopropylidenehydrazino-_x000B_1H-pyrazolo[3,4-b]-1-pyridine-5-carboxylic Acid Ethyl Ester;  SQ 64442; 
Molecular FormulaC14H19N5O2
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESCCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC
InChIInChI=1S/C14H19N5O2/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2/h7-8H,5-6H2,1-4H3,(H,15,18)
InChIKeyOPQRBXUBWHDHPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etazolate (CAS 51022-77-6) Procurement Guide: A Polypharmacological PDE4 Inhibitor and GABA-A Modulator


Etazolate (SQ 64442, EHT-0202) is a synthetic pyrazolopyridine derivative that functions as a selective phosphodiesterase-4 (PDE4) inhibitor and a selective positive allosteric modulator of the GABAA receptor . It is orally active and has been advanced to Phase II clinical trials as an adjunctive therapy for mild-to-moderate Alzheimer's disease [1]. Its polypharmacology, combining anti-inflammatory and neurotrophic mechanisms, distinguishes it from classical single-target PDE4 inhibitors .

Etazolate (CAS 51022-77-6) Polypharmacology: Why Generic PDE4 Inhibitors Are Not Direct Substitutes


Substituting Etazolate with a generic PDE4 inhibitor (e.g., rolipram, cilostamide) or a pure GABAA modulator (e.g., a benzodiazepine) fails to replicate its dual mechanism of action. Etazolate simultaneously elevates intracellular cAMP via PDE4 inhibition and modulates GABAA receptor signaling [1]. This dual action is critical for its observed neuroprotective effects, which are dependent on the GABAA-mediated stimulation of α-secretase activity and subsequent sAPPα production [2]. Single-mechanism alternatives cannot recapitulate this specific downstream neurotrophic pathway, making Etazolate a unique research tool for studying convergent neuroprotection.

Etazolate (CAS 51022-77-6) Quantitative Differentiation: Comparator-Based Evidence for Procurement Decisions


Etazolate's Superior PDE4 Inhibitory Potency vs. Rolipram on TcPDE4

In a direct comparison on the TcPDE4 enzyme from Trypanosoma cruzi, Etazolate exhibited significantly higher inhibitory potency than the prototypical PDE4 inhibitor rolipram [1]. This demonstrates a clear quantitative advantage in enzyme inhibition for this specific isoform, which is relevant for assays targeting parasite PDE4 or exploring cross-species inhibitor profiles.

PDE4 Inhibition Enzyme Assay Trypanosoma cruzi Comparative Pharmacology

Etazolate-Mediated Neuroprotection: A Direct Comparison of Mechanisms

Etazolate's neuroprotective effect is mechanistically distinct and was directly compared to baclofen, a selective GABAB receptor agonist. While Etazolate (20 nM - 2 μM) provided dose-dependent protection against Aβ-induced toxicity in rat cortical neurons, baclofen failed to inhibit neuronal death [1]. Furthermore, Etazolate's effect was completely blocked by GABAA receptor antagonists and inhibitors of the α-secretase pathway, confirming its unique GABAA-dependent, sAPPα-mediated mechanism [1].

Neuroprotection Alzheimer's Disease GABAA Receptor α-Secretase

Etazolate's Dose-Dependent In Vivo Neuroprotection and Therapeutic Window in TBI Model

In a controlled traumatic brain injury (TBI) model, Etazolate demonstrated a clear, quantifiable, dose-dependent therapeutic effect. A single administration of Etazolate at 1, 3, or 10 mg/kg (IP) 2 hours post-injury resulted in a dose-dependent reduction of cerebral edema and the pro-inflammatory cytokine IL-1β, and restored sAPPα levels [1]. This led to lasting memory improvement and reduced locomotor hyperactivity, with a defined therapeutic window of at least 2 hours [1]. This in vivo profile contrasts with other PDE4 inhibitors like rolipram, which often exhibit emetic side effects limiting their therapeutic window [2].

Traumatic Brain Injury Neuroinflammation sAPPα In Vivo

Etazolate's Clinical Tolerability Profile in Alzheimer's Disease Patients

Etazolate has been evaluated in a randomized, double-blind, placebo-controlled Phase IIA clinical trial in 159 patients with mild-to-moderate Alzheimer's disease [1]. The study demonstrated that Etazolate (40 or 80 mg BID) as an adjunct to acetylcholinesterase inhibitor therapy was safe and generally well tolerated over a 3-month treatment period [1]. This clinical validation of safety and tolerability is a key differentiator from many preclinical PDE4 inhibitors that have failed due to adverse events like nausea and emesis, and provides a defined human safety benchmark for researchers procuring the compound for further studies [2].

Clinical Trial Alzheimer's Disease Safety Tolerability

Etazolate (CAS 51022-77-6): Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Neurodegenerative Disease Research (Alzheimer's and TBI)

Etazolate is a superior choice for studies investigating the intersection of neuroinflammation, neuroprotection, and synaptic plasticity in Alzheimer's disease and traumatic brain injury. Its unique ability to stimulate α-secretase and increase neurotrophic sAPPα levels, while simultaneously reducing pro-inflammatory IL-1β, is supported by both in vitro and in vivo quantitative data [REFS-1, REFS-2]. This dual action is not achievable with standard PDE4 inhibitors (e.g., rolipram) or pure GABAA modulators. Its established safety in Phase II Alzheimer's trials makes it a robust compound for preclinical and translational studies [3].

CNS Polypharmacology and Signal Transduction Studies

For researchers investigating crosstalk between cyclic nucleotide signaling (PDE4/cAMP) and ligand-gated ion channels (GABAA receptor), Etazolate serves as a unique chemical probe. Its defined dual pharmacology [1] allows for the simultaneous modulation of two critical CNS signaling pathways in a single molecule. This is a distinct advantage over using a combination of separate PDE4 and GABAA drugs, which introduces complexities in dosing, pharmacokinetics, and target engagement interpretation.

Assay Development and Screening for PDE4 Isoforms

Etazolate's confirmed potency on the TcPDE4 isoform, demonstrating an 8-fold lower IC50 than rolipram [1], makes it an excellent reference inhibitor for developing and validating enzyme assays targeting this or related parasite PDE4 enzymes. Its selectivity profile also makes it useful as a control compound in high-throughput screening campaigns designed to identify novel PDE4 inhibitors with distinct chemotypes or subtype selectivity profiles.

Preclinical Safety and Toxicology Benchmarking

Etazolate is an ideal comparator for benchmarking the safety and tolerability of novel PDE4 inhibitors or neuroprotective agents in preclinical models. Its well-characterized human safety and tolerability profile from Phase II clinical trials [1] provides a valuable reference point against which to evaluate the side effect profiles of new chemical entities, particularly regarding the common dose-limiting emesis associated with this target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etazolate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.